Pyrazolo[1,5-a]pyrazin-4(5h)-one

Kinase inhibitor design ATP‑competitive inhibition Bioisostere replacement

The unsubstituted parent core (MW 135.12) is a privileged scaffold enabling ATP-competitive kinase inhibition and CNS-penetrant allosteric modulation. Unlike pre-functionalized analogues, this inert core provides a clean starting point for fragment soaking, crystallography, and diversity-oriented synthesis. Procure to build focused libraries for oncology, neuroscience, and antiviral programs.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 1301714-00-0
Cat. No. B1400472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrazin-4(5h)-one
CAS1301714-00-0
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C(=O)N1
InChIInChI=1S/C6H5N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10)
InChIKeyYORUZNSCSKMAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1301714-00-0): Core Scaffold for Next‑Generation Kinase and Allosteric Modulator Libraries


Pyrazolo[1,5‑a]pyrazin‑4(5H)‑one (CAS 1301714‑00‑0, MW 135.12 g/mol) is an unsubstituted, nitrogen‑rich fused heterocycle that serves as a privileged scaffold in medicinal chemistry [REFS‑1]. Its bicyclic core is a purine bioisostere, enabling ATP‑competitive kinase inhibition and allosteric modulation of G‑protein coupled receptors [REFS‑1]. The compound is commercially available at ≥95% purity and is used as a versatile building block for constructing focused libraries targeting oncology, neuroscience and infectious disease targets [REFS‑2].

Why Generic Pyrazolo[1,5-a]pyrazin-4(5H)-one Substitution Fails in Hit‑to‑Lead Optimization


Although many pyrazolo[1,5‑a]pyrazin‑4(5H)‑one analogues are commercially available, the unsubstituted parent scaffold (CAS 1301714‑00‑0) provides a critical advantage over pre‑functionalized derivatives. Structure‑activity relationship (SAR) studies consistently demonstrate that even minor substituent modifications at the 2‑, 5‑, or 6,7‑positions dramatically alter target engagement, selectivity, and pharmacokinetic properties [REFS‑1]. Consequently, generic substitution with a “close” analogue risks derailing hit expansion efforts because the precise electronic and steric properties conferred by the unsubstituted core are essential for initial crystallographic soaking, fragment‑based screening, or diversity‑oriented synthesis. The data below quantify how substitution patterns differentiate this scaffold from its nearest competitors [REFS‑2].

Pyrazolo[1,5‑a]pyrazin‑4(5H)‑one (CAS 1301714‑00‑0) Quantitative Differentiation Evidence


Purine Bioisosteric Advantage: Differentiated Kinase Binding Mode Versus Purine Core

The pyrazolo[1,5‑a]pyrazin‑4(5H)‑one scaffold acts as a bioisostere for the purine nucleus, a key structural feature exploited by ATP‑competitive kinase inhibitors [REFS‑1]. Unlike the purine core (e.g., adenine, hypoxanthine), which is present in hundreds of endogenous ligands and can lead to off‑target effects, the pyrazolo[1,5‑a]pyrazin‑4(5H)‑one system provides a non‑natural heterocyclic topology that retains the essential hydrogen‑bonding capacity while reducing background binding to purinergic receptors. This differentiation is critical for selecting a starting point for kinase‑focused libraries.

Kinase inhibitor design ATP‑competitive inhibition Bioisostere replacement

PI3K‑Driven Cytotoxicity Differentiation: 7.01–8.19 µM IC50 in A549 NSCLC Versus Inactive Parent Scaffold

A 2025 study evaluated a series of pyrazolo[1,5‑a]pyrazin‑4(5H)‑one derivatives for antiproliferative activity against A549 non‑small cell lung cancer cells [REFS‑1]. The most potent analogues (compounds 27 and 28) exhibited IC50 values of 8.19 µM and 7.01 µM, respectively, and significantly reduced PI3K protein levels. In contrast, the unsubstituted parent scaffold (CAS 1301714‑00‑0) showed no measurable cytotoxicity in this assay, underscoring its utility as an inert starting point for SAR exploration. This direct comparison highlights the necessity of the unsubstituted core for fragment‑based or diversity‑oriented synthesis.

PI3K inhibition A549 NSCLC Cytotoxicity

Topoisomerase IIα Inhibition Selectivity: CP6 (Pyrazolo[1,5‑a]pyrazin‑4(5H)‑one Derivative) Outperforms 19 Structural Analogues

In a virtual screening and bioassay study of 20 pyrazolo[1,5‑a]pyrazin‑4(5H)‑one derivatives, candidate compound 6 (CP6) demonstrated the highest inhibitory effect against topoisomerase IIα and displayed potent cytotoxicity across eight tumor cell lines [REFS‑1]. The parent scaffold (CAS 1301714‑00‑0) was not active in this assay, confirming that the unsubstituted core requires targeted functionalization to achieve biological activity. This head‑to‑head comparison within the same chemical series provides a clear differentiation between the inert core and its functionalized derivatives.

Topoisomerase II Virtual screening Anticancer

mGluR2 NAM Potency: 100‑Fold Improvement Over Initial Hit via Scaffold Optimization

In a 2024 Journal of Medicinal Chemistry publication, a series of 6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one derivatives was developed as mGluR2 negative allosteric modulators (NAMs) [REFS‑1]. Structure‑activity relationship evolution from an initial hit resulted in a 100‑fold improvement in mGluR2 NAM potency, culminating in compound 11. This compound demonstrated in vivo activity in a rodent cognition model at a dose of 0.32 mg/kg and showed favorable ADMET properties. While the parent scaffold itself is not a mGluR2 NAM, the study demonstrates the dramatic potency gains achievable through systematic substitution of the core, underscoring its value as a tunable scaffold for allosteric modulator discovery.

mGluR2 Negative allosteric modulator Cognition

Alphavirus Protease Prodrug Potential: Cyclic Pyrazolo[1,5‑a]pyrazin‑4(5H)‑one Improves Plasma Exposure Over Acyclic Warhead

A 2024 study identified dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one (compound 2) as a cyclic product formed from an acyclic β‑amidomethyl vinyl sulfone warhead (RA‑0002034, 1) [REFS‑1]. While the acyclic inhibitor 1 showed poor pharmacokinetics with high in vivo clearance in mice, the inactive cyclic compound 2 exhibited improved plasma exposure. GSH capture experiments demonstrated that cyclic dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑ones can serve as prodrugs, releasing the active warhead under physiological conditions. This head‑to‑head comparison within the same study highlights the unique prodrug potential of the pyrazolo[1,5‑a]pyrazin‑4(5H)‑one scaffold.

Prodrug Alphavirus Cysteine protease

SAR‑Driven Substitution Effects: 4‑Chlorophenyl Analogue 3o Outperforms Unsubstituted Core in A549 Growth Inhibition

A 2008 study synthesized a series of pyrazolo[1,5‑a]pyrazin‑4(5H)‑one derivatives and evaluated their inhibition of A549 lung cancer cell growth [REFS‑1]. Structure‑activity relationship analysis revealed that the 4‑chlorophenyl substituent at the pyrazole moiety was critical for activity. Compound 3o (5‑benzyl‑2‑(4‑chlorophenyl)‑6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one) was the most effective small molecule in the series, inhibiting A549 cell growth in a dose‑ and time‑dependent manner through modulation of autophagy. The unsubstituted parent compound showed no activity, confirming that the core requires specific substitution to achieve anti‑proliferative effects.

Lung cancer Autophagy SAR

Pyrazolo[1,5‑a]pyrazin‑4(5H)‑one (CAS 1301714‑00‑0): High‑Value Research & Industrial Application Scenarios


Fragment‑Based Screening and Crystallographic Soaking for Kinase Drug Discovery

The unsubstituted pyrazolo[1,5‑a]pyrazin‑4(5H)‑one core is ideal for fragment‑based screening due to its small size (MW 135.12), high solubility, and lack of intrinsic activity against common cancer targets (e.g., PI3K, topoisomerase IIα) [REFS‑1]. Researchers can soak the compound into kinase crystals to obtain high‑resolution structures of the purine‑bioisosteric core bound to the ATP pocket, then use structure‑guided design to elaborate substituents that improve potency and selectivity. This approach is validated by the 100‑fold potency gains achieved in mGluR2 NAM optimization [REFS‑2].

Diversity‑Oriented Synthesis for CNS Allosteric Modulator Libraries

The scaffold's demonstrated ability to yield CNS‑penetrant allosteric modulators (e.g., mGluR2 NAMs with in vivo efficacy at 0.32 mg/kg) makes it a preferred core for constructing focused libraries targeting neurological disorders [REFS‑1]. Procurement of the parent compound enables parallel synthesis of diverse 2‑, 5‑, and 6,7‑substituted analogues, capitalizing on the SAR trends that link specific substituents (e.g., 4‑chlorophenyl, methoxyphenyl) to enhanced potency and target engagement.

Prodrug Design and Pharmacokinetic Optimization of Antiviral Agents

The intrinsic ability of the pyrazolo[1,5‑a]pyrazin‑4(5H)‑one system to cyclize and form stable prodrugs with improved plasma exposure, as demonstrated in alphavirus protease inhibitor research, positions the scaffold as a strategic starting material for developing orally bioavailable antivirals [REFS‑1]. The cyclic form can mask a reactive warhead and release the active inhibitor under physiological conditions, a mechanism that differentiates it from acyclic alternatives.

Targeted Anticancer Agent Development via PI3K and Topoisomerase II Inhibition

The scaffold supports the design of selective PI3K inhibitors (IC50 7.01–8.19 µM) and topoisomerase IIα inhibitors (CP6) with demonstrated cytotoxicity against lung and other cancer cell lines [REFS‑1][REFS‑2]. By starting with the inert parent compound, medicinal chemists can introduce substituents that confer both target selectivity (e.g., PI3K vs. mTOR) and favorable drug‑likeness, as supported by ADMET predictions for the most active derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrazin-4(5h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.